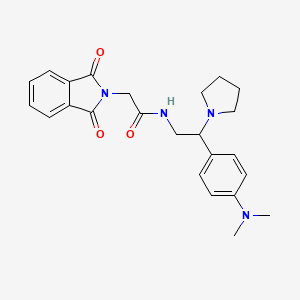
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound with significant biological activity. This compound is characterized by a unique structure that includes a pyrrolidine ring, a dimethylamino group, and an isoindolinone moiety. Understanding its biological properties can provide insights into its potential therapeutic applications.
- Chemical Formula : C23H31N3O3
- Molecular Weight : 397.51 g/mol
- IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
- SMILES : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. It has been noted for its potential in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a crucial role in several inflammatory diseases.
In Vivo Studies
Recent studies have demonstrated that related compounds can significantly reduce the release of pro-inflammatory cytokines such as IL-1β in experimental models. For instance, analogues of similar structures have shown promising results in reducing infarct size in myocardial ischemia-reperfusion models, indicating potential cardioprotective effects .
Table of Biological Activities
Case Studies and Research Findings
- Inflammatory Disease Models :
-
Cardiac Function Protection :
- A study focused on the protective effects of similar compounds during ischemic events indicated that treatment with these agents significantly limited myocardial damage when administered prior to ischemic episodes. The mechanism appears to involve modulation of inflammatory responses and direct cardiomyocyte protection .
- Neurodegenerative Disorders :
科学研究应用
Based on the search results, here's what is known about the applications of compounds similar to "N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide":
Scientific Research Applications
Compounds containing dimethylamino, pyrrolidine, and ethoxyphenyl groups have applications in chemistry, biology, medicine, and industry. They are used as building blocks for synthesizing complex molecules, biochemical probes, and in the development of new materials and chemical processes. These compounds are also explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Similar Compounds
- Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring share similar structural features and biological activities.
- Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Anticancer Activity of Pyrazolo-Pyridine Derivatives
Some pyrazolo-pyridine derivatives have demonstrated anticancer effects on various cancer cell lines, inducing cell cycle arrest and apoptosis . For example, compounds St.4 and St.5 have shown significant cytotoxicity against HeLa, MCF-7, and HCT116 cell lines, with St.4 causing S phase arrest in Hela cells and St.5 inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells . These compounds also exhibit inhibitory activity against CDK2 and CDK9 .
Other compounds, such as St.6 and St.7, have shown potent activities against CKD2/Cyclin A, while St.8 has demonstrated activities against various cancer cell lines and CDK2, arresting the cell cycle at S and G2/M phases and inducing apoptosis . Pyrazole carboxamides like St.9 and St.10 have exhibited antiproliferative effects against solid cancer cell lines and excellent inhibitory activities against HDAC2, leading to cell cycle arrest in the G2/M phase and apoptosis .
Thiazolidinone Analogs
Thiazolidinone analogs, such as St.21 and St.22, have demonstrated strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .
Pyrido-Pyrimidines and Pyrrolo-Pyrimidines
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-26(2)18-11-9-17(10-12-18)21(27-13-5-6-14-27)15-25-22(29)16-28-23(30)19-7-3-4-8-20(19)24(28)31/h3-4,7-12,21H,5-6,13-16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGWBRQBNBUVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













